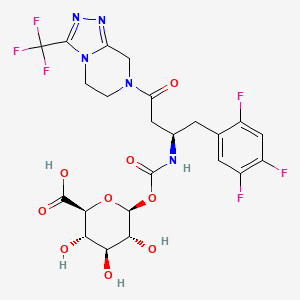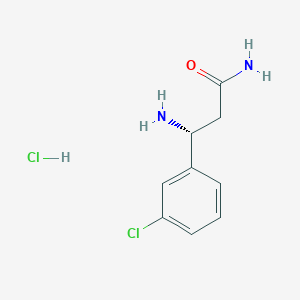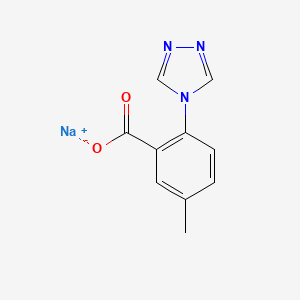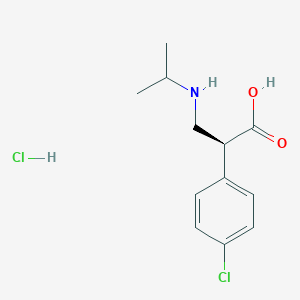
4-Formylpiperazine-1-carboximidamide sulfate
Descripción general
Descripción
4-Formylpiperazine-1-carboximidamide sulfate is a chemical compound with the molecular formula C6H14N4O5S and a molecular weight of 254.26 . It’s used in scientific research due to its versatile applications.
Molecular Structure Analysis
The molecular structure of this compound consists of 6 carbon atoms, 14 hydrogen atoms, 4 nitrogen atoms, 5 oxygen atoms, and 1 sulfur atom . Unfortunately, the specific structural details are not provided in the available resources.Aplicaciones Científicas De Investigación
Coordination Aptitude in Chemistry
4-Formylpiperazine-1-carboximidamide sulfate demonstrates a fascinating coordination aptitude. In one study, it was used in a reaction with trimethyltin(IV) chloride and triphenyltin(IV) chloride, forming complexes that exhibited intriguing molecular packing properties and unique self-assembly behaviors in solid state, offering insights into the steric and electronic influences on coordination chemistry (Rehman et al., 2015).
Antimicrobial Applications
A series of 2-Amino-4-Methylthiazole analogs, incorporating hydrazine-1-carboximidamide motifs, displayed significant antimicrobial activity, indicating potential use in combating bacterial and fungal infections. One analog in particular showed promising activity with low toxicity to mammalian cells (Omar et al., 2020).
Catalytic Applications
In the field of catalysis, novel S,N-heterocyclic carboximidamides have been synthesized and used as ligands for the complexation of Cu(II) and Zn(II). Zn(II) complexes, in particular, showed the ability to catalyze the copolymerization of carbon dioxide and epoxides, highlighting the potential for sustainable applications in polymer chemistry (Walther et al., 2006).
Advanced Oxidation Processes
A study investigated the degradation of atrazine, a common herbicide, by advanced oxidation processes using sulfate radicals. This research highlights the potential for using sulfate radical-based systems in the treatment of water contaminated with herbicides (Huang et al., 2018).
Synthesis of Novel Compounds
Research into the synthesis of novel compounds such as phenylsulfonyl- and 4-aminophenylsulfonyl-carboximidamides was conducted, which were then evaluated for antimicrobial activities. This research provides a foundation for developing new drugs with potential therapeutic applications (Gobis et al., 2012).
Herbicide Degradation
Another study focused on the degradation of chlorotriazine pesticides by sulfate radicals, demonstrating the high reactivity of these radicals with such pesticides and their potential utility in environmental remediation (Lutze et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
4-formylpiperazine-1-carboximidamide;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O.H2O4S/c7-6(8)10-3-1-9(5-11)2-4-10;1-5(2,3)4/h5H,1-4H2,(H3,7,8);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZYVGWYYBBALE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)C(=N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride](/img/structure/B1406748.png)

![5-[(Tert-butoxycarbonylamino)methyl]tetrahydrofuran-2-carboxylic acid](/img/structure/B1406752.png)
![(1S)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride](/img/structure/B1406753.png)





![2,4-Dibromothiazolo[5,4-c]pyridine](/img/structure/B1406763.png)

![7-hydroxy-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1406767.png)
![(Imidazo[1,2-A]pyrazin-3-ylmethyl)amine dihydrochloride](/img/structure/B1406768.png)